

Spectroscopic Analysis of 3,3-Diphenylpropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Diphenylpropionic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Diphenylpropionic acid**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of **3,3-Diphenylpropionic acid** is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources to provide a detailed analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of **3,3-Diphenylpropionic acid** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35 - 7.15	m	10H	Ar-H
4.55	t, J = 7.9 Hz	1H	CH
2.95	d, J = 7.9 Hz	2H	CH ₂
12.0 (approx.)	br s	1H	COOH

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (ppm)	Assignment
178.0	C=O
142.5	Ar-C (quaternary)
128.8	Ar-CH
128.0	Ar-CH
126.5	Ar-CH
48.0	CH
40.0	CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment
3300 - 2500	O-H stretch (Carboxylic Acid)
3080 - 3020	C-H stretch (Aromatic)
2980 - 2850	C-H stretch (Aliphatic)
1700	C=O stretch (Carboxylic Acid)
1600, 1495, 1450	C=C stretch (Aromatic)
1410, 920	O-H bend (Carboxylic Acid)
750, 700	C-H bend (Aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

m/z	Relative Intensity (%)	Proposed Fragment
226	25	[M] ⁺
181	10	[M - COOH] ⁺
167	100	[M - CH ₂ COOH] ⁺ (Benzhydryl cation)
104	15	[C ₈ H ₈] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium cation)
77	10	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **3,3-Diphenylpropionic acid** is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[1]
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.[1]
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

Instrumentation and Data Acquisition:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming to ensure high resolution.
- For ^1H NMR, a standard single-pulse experiment is typically performed. For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum.
- The spectral width, acquisition time, and number of scans are optimized to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **3,3-Diphenylpropionic acid** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

- A few milligrams of **3,3-Diphenylpropionic acid** are ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[2\]](#)

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first.
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

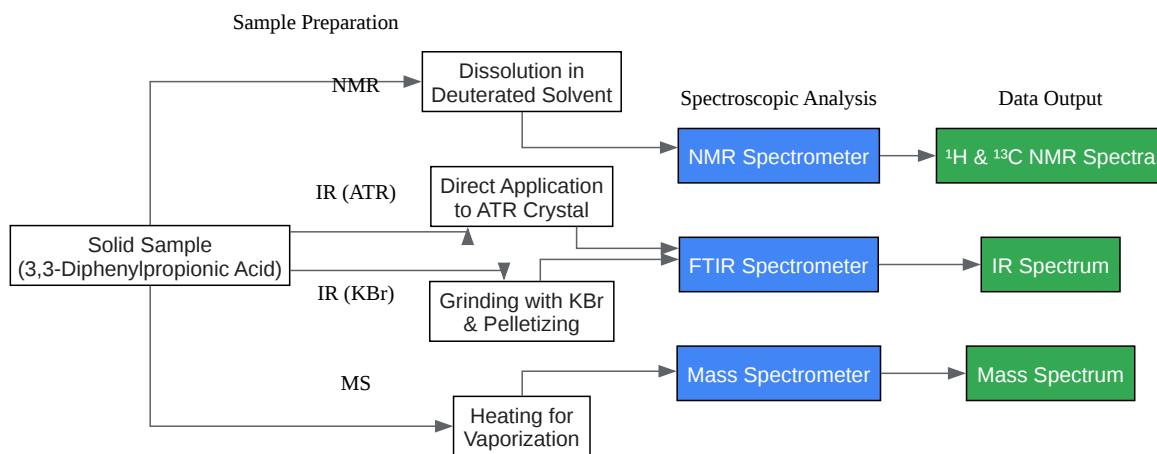
- A small amount of **3,3-Diphenylpropionic acid** is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
- The sample is heated to induce vaporization into the ion source, which is maintained under high vacuum.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **3,3-Diphenylpropionic acid**.



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General workflow for spectroscopic analysis of a solid sample.

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References

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